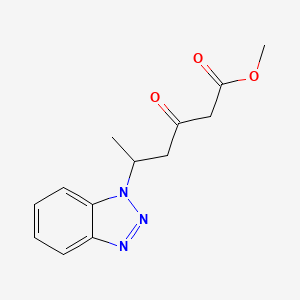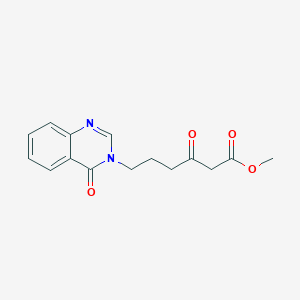
(3-氟-4-(吗啉甲基)苯基)硼酸
描述
“(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used as building blocks and synthetic intermediates . This compound has a molecular formula of C11H15BFNO3 .
Synthesis Analysis
Boronic acids, including “(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid”, can be used as reactants in coupling reactions . They have been used in Suzuki–Miyaura couplings, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of “(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid” includes a boron atom bonded to an oxygen atom, forming the boronic acid group. The boron atom is also bonded to a phenyl ring, which is further substituted with a fluorine atom and a morpholinomethyl group .Chemical Reactions Analysis
Boronic acids, such as “(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid”, are known to participate in various chemical reactions. They are particularly known for their role in coupling reactions, such as the Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
“(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 239.05 .科学研究应用
Comprehensive Analysis of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic Acid Applications
Sensing Applications in Agriculture
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid: has been utilized in the development of novel pH-responsive fluorescent probes for the detection of trace amounts of organophosphorus pesticides (OPs) in fruit juices . The probe, known as 4-MPBA , is sensitive to pH changes in the range of 3.0-5.8 , making it an effective tool for monitoring OPs based on the inhibition reaction between OPs and acetylcholinesterase (AChE) .
Biological Labelling and Protein Manipulation
The interaction of boronic acids with diols and strong Lewis bases, such as fluoride or cyanide anions, allows for their use in biological labelling and protein manipulation. This includes applications in cell labelling, electrophoresis of glycated molecules, and the development of therapeutics .
Development of Therapeutics
Boronic acids’ key interaction with diols has been exploited in the development of therapeutics. This includes the use of boronic acids in the controlled release of insulin, where they can act as building materials for microparticles in analytical methods .
Separation Technologies
The unique properties of boronic acids enable their use in separation technologies. This includes the separation of carbohydrates and proteins based on the specific interactions with boronic acids, which can be tailored for high selectivity and sensitivity .
Sensing Systems for Medical Diagnostics
Boronic acids are integral to the construction of sensing systems that can detect various biological analytes. These systems are used in medical diagnostics to monitor glucose levels, detect bacterial infections, and other critical health indicators .
Analytical Chemistry
In analytical chemistry, boronic acids are used as reactants in Suzuki-Miyaura cross-coupling reactions, which are pivotal for synthesizing complex organic compounds. They also play a role in microwave-assisted Petasis reactions and rhodium-catalyzed addition reactions .
Synthesis of Biologically Active Molecules
The compound is involved in the synthesis of biologically active molecules. This includes the creation of novel biologically active terphenyls and other complex organic structures that have potential pharmaceutical applications .
Material Science
In material science, (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid can be used to modify surfaces and create functional materials with specific binding properties. This is particularly useful in the development of smart materials that can respond to environmental stimuli .
安全和危害
未来方向
Boronic acids, including “(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their potential in the development of new drugs . Their use in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .
属性
IUPAC Name |
[3-fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-7-10(12(15)16)2-1-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQRNGXPPOBPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCOCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



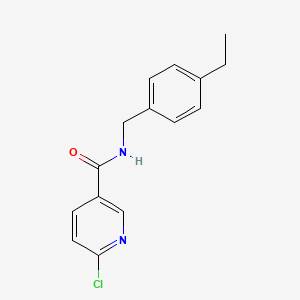


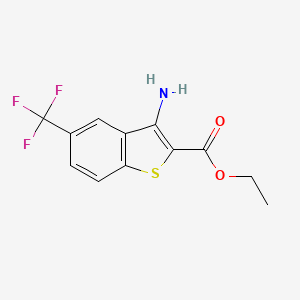
![Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B1394361.png)
![[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394366.png)
![4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394369.png)
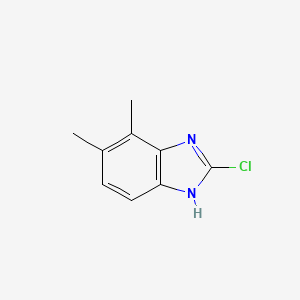
![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)
![[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394372.png)
![N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394374.png)
![Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid](/img/structure/B1394377.png)
